molecular formula C11H15NO B7766824 n-Tert-butyl-alpha-phenylnitrone CAS No. 52392-70-8

n-Tert-butyl-alpha-phenylnitrone

Cat. No.: B7766824
CAS No.: 52392-70-8
M. Wt: 177.24 g/mol
InChI Key: IYSYLWYGCWTJSG-XFXZXTDPSA-N
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Description

N-Tert-butyl-alpha-phenylnitrone (PBN) is a synthetic nitrone compound widely recognized as a spin-trapping agent with potent free radical scavenging properties. Its primary mechanism involves binding to reactive oxygen species (ROS) and other radicals, forming stable adducts that mitigate oxidative damage in biological systems . Notably, PBN improves recovery of brain energy metabolism after transient focal ischemia and reduces oxidative protein damage in aging models . However, its effects are tissue- and species-dependent, and unanticipated outcomes, such as reversible acetylcholinesterase inhibition and variable muscle function modulation, highlight its complex pharmacology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-1-phenylmethanimine oxide
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InChI

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSYLWYGCWTJSG-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=CC=CC=C1)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS]
Record name Phenyl-N-tert-butylnitrone
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Vapor Pressure

0.00000043 [mmHg]
Record name Phenyl-N-tert-butylnitrone
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CAS No.

3376-24-7, 52392-70-8
Record name N-tert-Butyl-α-phenylnitrone
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Record name Phenyl-N-tert-butylnitrone
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Record name 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide
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Record name N-benzyliden-tert-butylamine N-ether
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Record name PHENYL-N-TERT-BUTYLNITRONE
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidation of the amine precursor to generate the nitrone functional group. Key parameters include:

  • Starting Material : N-(tert-Butyl)benzylamine (2 mmol)

  • Oxidizing Agent : 30% hydrogen peroxide (5 mmol)

  • Catalyst : Tungsten trioxide (WO₃, 0.02 mmol)

  • Solvent : Acetonitrile (3 mL)

  • Temperature : 25°C

  • Duration : 3 hours

The mixture is stirred at room temperature, followed by quenching with water and extraction with dichloromethane. Purification is achieved via silica gel column chromatography using a petroleum ether:ethyl acetate (2:1) eluent.

Yield and Purity

This method achieves a 96% yield with >98% purity after chromatographic separation. The high yield is attributed to the mild reaction conditions and efficient oxidation process.

Imine Formation and Oxidation with Oxone®

A cost-effective and scalable approach involves in situ imine formation followed by oxidation with a commercial oxidizing agent.

Stepwise Process

  • Imine Synthesis :
    Benzaldehyde and t-butyl amine react in a solvent-free system to form benzylidene-t-butyl amine (imine) and water. No purification is required for intermediate steps.

  • Oxidation with Oxone® :
    The imine is oxidized in aqueous acetone using Oxone® (potassium peroxymonosulfate triple salt). The reaction is conducted at room temperature, with stirring for 1 hour post-oxidant addition.

Workup and Purification

  • Phase Separation : The reaction mixture is poured into a water-toluene biphasic system. Insoluble salts are filtered, and the toluene layer is separated.

  • Concentration : Toluene is removed via rotary evaporation, yielding crude PBN without further purification.

Advantages

  • Scalability : Suitable for industrial-scale production due to minimal solvent usage and absence of toxic reagents.

  • Efficiency : Avoids purification steps for intermediates, reducing time and cost.

Comparative Analysis of Synthesis Methods

The following table summarizes key parameters for both methods:

Parameter Method 1 (H₂O₂/WO₃) Method 2 (Oxone®)
Starting Material N-(tert-Butyl)benzylamineBenzaldehyde + t-butyl amine
Oxidizing Agent H₂O₂Oxone®
Catalyst WO₃None
Solvent AcetonitrileAqueous acetone
Temperature 25°CRoom temperature
Reaction Time 3 hours1 hour
Yield 96%High (unspecified)
Purification Column chromatographyPhase separation + evaporation
Scalability ModerateHigh

Research Findings and Optimization Insights

Substituent Effects on Reactivity

While the core PBN synthesis remains consistent, substituent modifications (e.g., hydroxymethyl, ester groups) on the tert-butyl moiety significantly influence reactivity. Computational studies reveal that electron-withdrawing groups enhance nitronyl carbon charge density, accelerating reactions with superoxide (O₂- ⁻) and hydroperoxyl (HO₂- ) radicals. For example:

  • Amide-Substituted Derivatives : Exhibit ΔGₐq (298 K) = 6.9 kcal/mol for O₂- ⁻ addition, making them favorable for trapping electrophilic radicals.

  • Ester-Substituted Derivatives : Show ΔGₐq (298 K) = −4.4 kcal/mol for HO₂- addition, indicating high reactivity toward nucleophilic radicals.

Electrochemical Properties

Cyclic voltammetry (CV) studies demonstrate that oxidation potentials correlate with substituent electron density. Electron-donating groups (e.g., –OCH₃) lower oxidation potentials, stabilizing the nitrone against oxidative degradation .

Chemical Reactions Analysis

n-Tert-butyl-alpha-phenylnitrone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include benzene, dichloromethane, acetonitrile, and oxidants like lead dioxide and chloranil . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroprotective Applications

PBN has been extensively researched for its neuroprotective properties, particularly in models of ischemia and neurodegenerative diseases.

  • Stroke Therapy : PBN has demonstrated efficacy in reducing infarct size in animal models of middle cerebral artery occlusion (MCAO). Studies indicate that PBN can improve recovery of brain energy metabolism post-ischemia, even when administered after the onset of ischemia .
  • Mechanism of Action : The neuroprotective effect is attributed to PBN's ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. This action helps to preserve neuronal integrity during oxidative stress conditions .
  • Case Study : In a study involving rats subjected to MCAO, PBN was administered one hour after reperfusion. Results showed significant preservation of energy metabolism and reduced necrotic cell death in treated animals compared to controls .

Cancer Research

PBN's role in cancer research primarily revolves around its antioxidant properties and its ability to modulate cellular responses to oxidative stress.

  • Inhibition of Tumor Growth : PBN has been shown to inhibit the induction of nitric oxide synthase (iNOS), which is linked to tumor progression. This inhibition can prevent overproduction of nitric oxide, a signaling molecule that can promote tumor growth .
  • Cellular Senescence : Research indicates that PBN can attenuate fibroblast senescence in unstable oral squamous cell carcinomas, suggesting potential applications in cancer therapy by mitigating oxidative damage .
  • Data Table: Effects of PBN on Cancer Cell Lines
Cell Line TypeEffect ObservedReference
Oral Squamous Cell CarcinomaAttenuation of senescence
NeuroblastomaReduced necrosis and improved metabolism
Various Tumor ModelsInhibition of iNOS and tumor progression

Free Radical Scavenging

PBN is widely recognized for its ability to trap free radicals, making it a valuable tool in oxidative stress research.

  • Radical Scavenging Activity : As a spin trap, PBN reacts with free radicals to form stable adducts that can be analyzed using electron paramagnetic resonance (EPR) spectroscopy. This application is crucial for studying the dynamics of free radical formation and decay in biological systems .
  • Case Study : In experiments assessing the effects of magnetic field exposure on biological tissues, pretreatment with PBN was shown to block adverse effects associated with oxidative stress induced by electromagnetic fields .

Implications in Aging Research

PBN has been implicated in studies related to aging and age-related diseases due to its antioxidant properties.

  • Oxidative Stress and Aging : Research suggests that PBN may mitigate some effects of aging by reducing oxidative damage at the cellular level. Its role as an antioxidant could contribute to increased lifespan in certain model organisms .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of PBN and Similar Antioxidants

Compound Mechanism Key Therapeutic Models Efficacy Highlights Limitations
PBN Radical scavenging Cerebral ischemia , Organophosphate toxicity , Aging Restores brain ATP post-ischemia ; Reduces protein carbonyls in aging Variable tissue effects ; Reversible acetylcholinesterase inhibition
Vitamin E Lipid peroxidation inhibition Organophosphate toxicity Protects high-energy phosphates Poor BBB penetration; No anticonvulsant effect
NAC Glutathione synthesis Muscle fatigue Preserves redox balance Impairs diaphragm function
Deferoxamine Iron chelation Cancer cytotoxicity Synergizes with PBN in radical neutralization Iron-dependent efficacy

Biological Activity

N-Tert-butyl-alpha-phenylnitrone (PBN) is a well-studied compound known for its biological activity primarily as a free radical trap. This article delves into its mechanisms of action, effects on various biological systems, and relevant research findings, including case studies and data tables.

Overview of PBN

PBN is classified as a nitrone spin trap, which means it can stabilize free radicals by forming spin adducts that can be detected using electron spin resonance (ESR) spectroscopy. Its chemical formula is C11H15NO\text{C}_{11}\text{H}_{15}\text{NO} with a molecular weight of approximately 177.2 g/mol. PBN has been utilized in various experimental settings to investigate oxidative stress and neuroprotection.

PBN functions primarily through its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This action is crucial in various biological contexts, including neuroprotection during ischemic events and muscle function enhancement. The compound's antioxidant properties are attributed to its high affinity for reactive oxygen species (ROS), allowing it to mitigate damage caused by oxidative stress.

1. Neuroprotection

PBN has demonstrated significant neuroprotective effects in various models of neurodegeneration:

  • Seizure Models : In juvenile rats undergoing lithium chloride/pilocarpine-induced status epilepticus, PBN treatment reduced acute neurodegeneration in the hippocampus and improved functional recovery post-seizure .
  • Ischemic Stroke : Studies show that PBN reduces infarct size in models of middle cerebral artery occlusion (MCAO), enhancing recovery of brain energy metabolism even when administered after ischemic events .

2. Muscle Function

Research indicates that PBN influences muscle performance:

  • Dose-Response Effects : In vitro studies on rat diaphragm muscle showed that PBN enhances muscle tension and endurance at certain concentrations (optimal at 1.0 mM), although higher doses led to decreased muscle performance .

Table 1: Summary of Key Studies on PBN

Study ReferenceModel/ConditionFindings
Rat diaphragm muscleEnhanced muscle tension at 1.0 mM; decreased endurance at higher doses.
Lithium chloride/pilocarpine-induced seizuresReduced neurodegeneration; improved functional recovery in juvenile rats.
MCAO model in ratsReduced infarct size; improved recovery of ATP levels post-ischemia.
Cerebral microinfarctionsDecreased microinfarctions in rabbit cortex; radical scavenging activity noted.

Additional Insights

PBN's role extends beyond mere radical scavenging; it also appears to influence cellular signaling pathways involved in inflammation and apoptosis. For instance, it has been shown to inhibit cyclooxygenase-2 activity, contributing to its anti-inflammatory effects .

Moreover, the compound has been implicated in the modulation of protein carbonyl content, which is a marker of oxidative stress. In aged rats, PBN treatment significantly reduced carbonylated proteins, indicating its potential to ameliorate age-related oxidative damage .

Q & A

Q. What are the primary mechanisms by which PBN exerts neuroprotective effects in cerebral ischemia models?

PBN mitigates ischemic damage by trapping free radicals and improving post-ischemic energy recovery. Studies in rats subjected to middle cerebral artery occlusion (MCAO) demonstrate that PBN administration (100–150 mg/kg, intraperitoneal) after ischemia enhances ATP and phosphocreatine (PCr) recovery in penumbral regions, likely by preserving microcirculation and reducing mitochondrial dysfunction . Its spin-trapping activity neutralizes reactive oxygen species (ROS), preventing secondary oxidative damage during reperfusion .

Q. What experimental methodologies are standard for evaluating PBN’s antioxidant efficacy in vivo?

Key approaches include:

  • Focal ischemia models : MCAO via intraluminal filament techniques in rodents, with metabolite analysis (ATP, lactate, PCr) via freeze-clamped brain tissue and HPLC .
  • Behavioral assays : Cognitive performance tests (e.g., Morris water maze) in aging rats treated with PBN (32 mg/kg/day), showing improved survival and memory retention .
  • Oxidative stress markers : Measurement of lipid peroxidation (e.g., malondialdehyde) and DNA damage (e.g., comet assay) in brain tissue after PBN administration .

Advanced Research Questions

Q. How do contradictory findings on PBN’s dose-dependent effects inform experimental design?

PBN exhibits a biphasic response: at 1 mM, it enhances rat diaphragm contractility, but concentrations >1 mM suppress force generation due to reversible sarcoplasmic reticulum inhibition . Researchers must:

  • Optimize dosing : Pre-test dose ranges (0.01–10 mM in vitro; 32–150 mg/kg in vivo) to avoid paradoxical effects.
  • Model specificity : Consider tissue-specific responses; neuroprotection often requires lower doses than muscle studies .
  • Timing : Post-ischemic administration (e.g., 1 hr post-recirculation) is critical for efficacy in stroke models .

Q. What evidence supports a prolonged therapeutic window for PBN in stroke, and how does this challenge existing pathophysiological models?

PBN reduces infarct size even when administered 1–4 hours post-reperfusion in MCAO rats, correlating with restored ATP and lactate normalization . This contradicts the traditional "ischemic cascade" dogma, which assumes irreversible damage within minutes. The findings suggest microcirculatory stabilization and delayed ROS generation are actionable targets, extending the treatment window .

Q. How does PBN interact with non-radical pathways, such as inflammation or apoptosis, in age-related neurodegeneration?

Beyond radical trapping, PBN delays replicative senescence in human diploid fibroblasts by reducing oxidative DNA damage (e.g., 8-OHdG levels) and modulating p53/p21 pathways . In aging rats, it attenuates cognitive decline linked to chronic inflammation, possibly via NF-κB suppression, though mechanistic studies are needed .

Q. What methodological challenges arise when reconciling in vitro and in vivo data on PBN’s pro/antioxidant duality?

Discrepancies stem from:

  • Radical flux differences : In vitro systems (e.g., isolated diaphragm) lack endogenous antioxidant buffering, amplifying PBN’s inhibitory effects at high doses .
  • Bioavailability : PBN’s blood-brain barrier penetration varies across models, affecting neuroprotection consistency .
  • Endpoint selection : Muscle studies prioritize contractility metrics, while neuroprotection focuses on metabolic and histological outcomes .

Methodological Guidance

Q. How should researchers optimize PBN delivery for time-sensitive studies in transient global ischemia?

  • Route : Intraperitoneal injection ensures rapid systemic distribution (peak plasma: 30–60 mins) .
  • Dosing : 100 mg/kg bolus followed by 32 mg/kg/day maintenance aligns with neuroprotection and minimal toxicity in rodents .
  • Combination therapies : Co-administration with hypothermia synergistically reduces hippocampal CA1 neuronal loss in global ischemia models .

Q. What analytical techniques validate PBN’s spin-trapping activity in biological systems?

  • Electron paramagnetic resonance (EPR) : Direct detection of PBN-radical adducts (e.g., PBN/•OH) in tissue homogenates .
  • Competitive assays : Compare PBN’s radical-trapping rate (e.g., •OH rate constant: 1.2 × 10³ M⁻¹s⁻¹) with novel agents like Au@EMPO nanoparticles .
  • Isotopic labeling : Use ¹⁴C-PBN to track distribution and metabolite formation in vivo .

Data Interpretation and Contradictions

Q. How can researchers address paradoxical findings where PBN exacerbates oxidative stress in specific contexts?

In MDMA (ecstasy)-induced neurotoxicity, PBN paradoxically increases lipid peroxidation at high doses (>50 mg/kg) while protecting serotonin neurons at lower doses (10–20 mg/kg). Recommendations:

  • Dose titration : Establish U-shaped response curves for ROS-related endpoints.
  • Temporal analysis : Monitor oxidative markers at multiple timepoints to capture dynamic effects .

Q. What factors explain PBN’s variable efficacy across species (e.g., gerbils vs. rats) in stroke models?

Species-specific differences in cytochrome P450 metabolism and ROS generation rates influence outcomes. Gerbils show greater PBN-mediated neuroprotection due to higher basal oxidative stress in hippocampal regions .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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